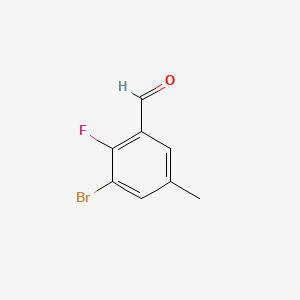

3-Bromo-2-fluoro-5-methylbenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-2-fluoro-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXZGMZIJCSQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681848 | |

| Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-03-4 | |

| Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoro-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Fluoro 5 Methylbenzaldehyde

Regioselective Bromination and Fluorination Strategies

The precise placement of bromine and fluorine atoms on the benzene (B151609) ring is a critical aspect of synthesizing 3-bromo-2-fluoro-5-methylbenzaldehyde. The directing effects of the substituents on the aromatic ring heavily influence the regioselectivity of halogenation reactions.

Direct Halogenation Approaches to the Benzene Ring System

Direct halogenation of a substituted benzene ring is a common method for introducing halogen atoms. The existing substituents on the ring dictate the position of the incoming electrophile. In the case of a precursor like 3-fluoro-5-methyltoluene (also known as 3-fluoro-5-bromotoluene), the fluorine and methyl groups guide the incoming bromine atom. Both the methyl group and the fluorine atom are ortho-, para-directing groups. However, the methyl group is an activating group, while fluorine is a deactivating group. This interplay of electronic effects determines the final position of bromination.

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are valuable intermediates in organic synthesis. mdpi.comresearchgate.net The development of regioselective electrophilic aromatic brominations is a significant area of focus in synthetic chemistry. mdpi.comresearchgate.net Various brominating agents and catalysts have been developed to achieve high regioselectivity. For instance, N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like aluminum trichloride can be used for the bromination of activated aromatic rings. google.comnih.gov

A plausible direct halogenation approach to a related compound, 2-fluoro-5-bromobenzaldehyde, involves the reaction of o-fluorobenzaldehyde with a brominating reagent under Lewis acid catalysis. google.com This suggests that a similar strategy could be employed for a suitably substituted toluene derivative.

Table 1: Proposed Direct Bromination of a Fluorotoluene Derivative

| Starting Material | Brominating Agent | Catalyst | Potential Product |

|---|

Stepwise Halogenation and Functional Group Introduction Protocols

A stepwise approach allows for greater control over the regiochemistry of the final product. This can involve the introduction of one halogen, followed by a subsequent reaction to introduce the second halogen or other functional groups. For example, a synthetic route could begin with a molecule that already contains some of the desired substituents, and the remaining groups are added in a controlled manner.

One potential precursor is 2-bromo-1-fluoro-4-methylbenzene. matrix-fine-chemicals.com The synthesis of this compound can be a key step in a multi-step synthesis of the target molecule. The introduction of the aldehyde group would then be the subsequent step.

Another strategy involves starting with an aniline derivative, which can be converted to a diazonium salt and subsequently replaced with a halogen. For instance, the preparation of 2-bromo-4-fluoro-6-methylphenol involves the diazotization of 2-methyl-4-fluoroaniline, followed by hydrolysis and subsequent bromination. google.com This highlights a method where functional group interconversion is used to achieve the desired substitution pattern.

Formylation Reactions for the Introduction of the Aldehyde Moiety

The introduction of the aldehyde group onto the aromatic ring is a crucial step in the synthesis of this compound. Several formylation methods are available for this transformation.

Friedel-Crafts Acylation Derivatives in the Context of Benzaldehyde (B42025) Synthesis

The Friedel-Crafts reaction is a classic method for the acylation and alkylation of aromatic rings. While direct formylation via the Friedel-Crafts reaction using formyl chloride is not feasible due to its instability, related methods can be employed. The Gattermann-Koch reaction, for example, uses carbon monoxide and hydrochloric acid in the presence of a catalyst to introduce a formyl group. However, these methods are generally suitable for activated aromatic systems. The presence of deactivating halogen substituents on the ring in precursors to this compound might render these methods less effective.

Vilsmeier-Haack Formylation in Aromatic Aldehyde Synthesis

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.orgijpcbs.com The reaction utilizes a Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl3). jk-sci.comchemistrysteps.com This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.

This method is particularly useful for substrates that might not be suitable for Friedel-Crafts type reactions. The Vilsmeier reagent is a milder electrophile than those generated in Friedel-Crafts reactions, which can be advantageous when dealing with sensitive substrates. chemistrysteps.com The reaction generally works well with aromatic compounds that have electron-donating groups. chemistrysteps.com

Table 2: Proposed Vilsmeier-Haack Formylation

| Starting Material | Reagents | Expected Product |

|---|

Precursor-Based Synthetic Routes

Synthesizing this compound can also be achieved through multi-step synthetic sequences starting from readily available precursors. These routes often involve a combination of halogenation, functional group interconversion, and formylation reactions.

One potential route could start from a commercially available substituted toluene. For example, starting with 3-fluoro-5-methylaniline, one could perform a Sandmeyer reaction to introduce the bromine atom, followed by a formylation reaction.

Alternatively, a route could involve the oxidation of a corresponding benzyl alcohol. For instance, the synthesis of 3-bromo-2-methylbenzaldehyde has been achieved by the oxidation of (3-bromo-2-methylphenyl)methanol using manganese (IV) oxide. chemicalbook.com A similar approach could be envisioned for this compound if the corresponding benzyl alcohol is accessible.

Another precursor-based approach is exemplified by the synthesis of 3-bromo-2,5-difluorobenzaldehyde, which starts from 4-amino-3-bromo-2,5-difluorobenzaldehyde. prepchem.com This precursor undergoes a deamination reaction to yield the final product. This demonstrates that a suitably substituted aminobenzaldehyde could serve as a late-stage intermediate.

A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde describes the bromination of 4-fluorobenzaldehyde using sodium bromide and sodium hypochlorite. google.com This suggests that direct bromination of a pre-formed benzaldehyde is a viable strategy, provided the directing effects of the existing substituents align to give the desired isomer.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-fluoro-5-methyltoluene |

| 3-fluoro-5-bromotoluene |

| o-fluorobenzaldehyde |

| 2-fluoro-5-bromobenzaldehyde |

| 2-bromo-1-fluoro-4-methylbenzene |

| 2-bromo-4-fluoro-6-methylphenol |

| 2-methyl-4-fluoroaniline |

| N,N-dimethylformamide |

| phosphoryl chloride |

| 3-bromo-2-methylbenzaldehyde |

| (3-bromo-2-methylphenyl)methanol |

| 3-bromo-2,5-difluorobenzaldehyde |

| 4-amino-3-bromo-2,5-difluorobenzaldehyde |

| 3-bromo-4-fluorobenzaldehyde |

| 4-fluorobenzaldehyde |

Oxidation Pathways from Substituted Benzyl Alcohols

A common and reliable method for the synthesis of aldehydes is the oxidation of their corresponding primary alcohols. In the case of this compound, the precursor would be (3-Bromo-2-fluoro-5-methylphenyl)methanol. Several oxidizing agents can be employed for this transformation, with Swern and pyridinium chlorochromate (PCC) oxidations being prominent examples due to their mild reaction conditions and high selectivity for aldehydes.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered non-nucleophilic base like triethylamine. This method is known for its high yields and tolerance of a wide range of functional groups. The reaction is typically carried out at low temperatures (-78 °C) to avoid side reactions.

Pyridinium chlorochromate (PCC) is another effective reagent for the oxidation of primary alcohols to aldehydes. The reaction is generally performed in an inert solvent, such as dichloromethane (DCM), at room temperature. PCC offers the advantage of being a stable, commercially available solid that is relatively easy to handle.

A comparative overview of these oxidation methods is presented in the table below.

| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature | Advantages | Disadvantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | -78 °C | High yields, wide functional group tolerance | Requires low temperatures, unpleasant odor of dimethyl sulfide byproduct |

| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room Temperature | Mild conditions, commercially available reagent | Chromium-based reagent (environmental concerns), potential for over-oxidation with prolonged reaction times |

Reduction Methodologies from Substituted Benzonitriles

An alternative synthetic route to this compound involves the reduction of the corresponding benzonitrile derivative, 3-Bromo-2-fluoro-5-methylbenzonitrile. This approach is particularly useful when the benzonitrile is more readily accessible than the benzyl alcohol. Key reduction methods include the use of diisobutylaluminium hydride (DIBAL-H) and the Stephen aldehyde synthesis.

Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent that can convert nitriles to aldehydes. The reaction is typically carried out at low temperatures in a non-polar solvent like toluene or tetrahydrofuran (THF). The intermediate imine formed is hydrolyzed during the work-up to yield the desired aldehyde. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the corresponding amine.

The Stephen aldehyde synthesis involves the reduction of a nitrile with tin(II) chloride in the presence of hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde. While a classic method, it is often less utilized in modern synthesis due to the use of stoichiometric tin reagents and sometimes harsh acidic conditions.

The following table summarizes the key aspects of these reduction methodologies.

| Reduction Method | Reducing Agent | Typical Solvent | Key Features |

| DIBAL-H Reduction | Diisobutylaluminium hydride | Toluene, THF | High selectivity for aldehydes, requires low temperatures |

| Stephen Aldehyde Synthesis | Tin(II) chloride, HCl | Ether | Classic method, forms an intermediate iminium salt |

Grignard Reaction Approaches for Aldehyde Formation

Grignard reagents provide a versatile platform for the formation of carbon-carbon bonds and can be employed in the synthesis of aldehydes. To prepare this compound using this approach, a suitable Grignard reagent, such as 3-bromo-2-fluoro-5-methylmagnesium bromide, is reacted with a formylating agent. A common and effective formylating agent is N,N-dimethylformamide (DMF).

The synthesis would typically involve the initial formation of the Grignard reagent from the corresponding aryl halide (e.g., 1,3-dibromo-2-fluoro-5-methylbenzene) and magnesium metal in an ethereal solvent like diethyl ether or THF. This Grignard reagent is then added to DMF at low temperature. The resulting adduct is subsequently hydrolyzed under acidic conditions to furnish the target aldehyde.

The success of this method relies on the selective formation of the Grignard reagent at the desired position if multiple halogens are present in the starting material.

Optimization of Synthesis Conditions and Reaction Yields

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound, several parameters can be adjusted for each of the discussed methodologies.

For oxidation reactions , key parameters to optimize include the choice of oxidizing agent, the stoichiometry of the reagents, reaction temperature, and reaction time. For instance, in a Swern oxidation, a slight excess of DMSO and the activating agent is often used to ensure complete conversion of the starting alcohol. The rate of addition of the reagents and careful temperature control are paramount to prevent side reactions. In PCC oxidations, monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is important to avoid over-oxidation to the carboxylic acid.

In reduction methodologies utilizing DIBAL-H, the most critical parameter is the temperature. Maintaining a low temperature (typically -78 °C) is essential to stop the reaction at the aldehyde stage. The stoichiometry of DIBAL-H is also crucial; using more than one equivalent can lead to the formation of the corresponding alcohol. The choice of solvent can also influence the reaction rate and selectivity.

For Grignard reactions , the purity and activation of the magnesium metal, the dryness of the solvent and glassware, and the temperature of the reaction are all vital for achieving high yields. The rate of addition of the aryl halide to the magnesium suspension can control the rate of Grignard reagent formation and minimize side reactions like Wurtz coupling. During the formylation step with DMF, maintaining a low temperature during the addition of the Grignard reagent is important to prevent side reactions.

The following table provides a general overview of parameters that can be optimized for each synthetic approach to improve the yield of this compound.

| Synthetic Approach | Key Parameters for Optimization | Potential Impact on Yield |

| Oxidation of Benzyl Alcohols | Choice of oxidant, stoichiometry, temperature, reaction time | Can significantly affect selectivity and prevent over-oxidation. |

| Reduction of Benzonitriles | Temperature, stoichiometry of reducing agent, solvent | Crucial for preventing over-reduction to the alcohol or amine. |

| Grignard Reaction | Purity of reagents, solvent, temperature, rate of addition | Affects the formation and reactivity of the Grignard reagent and subsequent formylation. |

By systematically adjusting these parameters, it is possible to develop a robust and efficient synthesis of this compound with high yields and purity.

Chemical Reactivity and Transformation Studies of 3 Bromo 2 Fluoro 5 Methylbenzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group is a versatile functional group that readily undergoes a variety of transformations, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group in 3-Bromo-2-fluoro-5-methylbenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 3-Bromo-2-fluoro-5-methylbenzoic acid. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). The reaction with potassium permanganate is typically carried out in an aqueous solution, and the initially formed manganese dioxide precipitate is removed by filtration. Subsequent acidification of the filtrate yields the carboxylic acid.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | 3-Bromo-2-fluoro-5-methylbenzoic acid |

| Chromic Acid (H₂CrO₄) | Acetone, 0°C to room temperature | 3-Bromo-2-fluoro-5-methylbenzoic acid |

These reactions proceed through the formation of a hydrate intermediate at the carbonyl carbon, which is then further oxidized. The presence of the electron-withdrawing halogen substituents (bromine and fluorine) can influence the rate of oxidation.

Reduction Reactions to Benzyl Alcohol Derivatives

The aldehyde group can be selectively reduced to a primary alcohol, yielding (3-Bromo-2-fluoro-5-methylphenyl)methanol. This transformation is typically achieved using hydride-based reducing agents.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol (B145695), at room temperature. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it is less selective and requires anhydrous conditions.

| Reducing Agent | Typical Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (3-Bromo-2-fluoro-5-methylphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (anhydrous) | (3-Bromo-2-fluoro-5-methylphenyl)methanol |

The reduction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the benzyl alcohol derivative.

Nucleophilic Addition Reactions at the Carbonyl Carbon

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. This leads to a wide range of nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Examples of nucleophilic addition reactions include the formation of cyanohydrins with cyanide ions and the Grignard reaction with organomagnesium halides. These reactions are fundamental in building more complex molecular structures.

| Nucleophile | Reagent | Product Type |

| Cyanide ion | HCN or NaCN/H⁺ | Cyanohydrin |

| Grignard Reagent | R-MgX | Secondary Alcohol |

The reactivity of the carbonyl group towards nucleophiles is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing inductive effects of the bromine and fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Condensation Reactions for Formation of Larger Molecular Architectures

Condensation reactions involving the aldehyde group are crucial for the construction of larger and more complex molecules. Two important examples are the Wittig reaction and the Knoevenagel condensation.

The Wittig reaction allows for the conversion of the aldehyde into an alkene. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction involves a phosphonium ylide, which acts as a nucleophile and attacks the aldehyde carbonyl group. The reaction proceeds through a betaine or an oxaphosphetane intermediate to yield an alkene and a phosphine oxide. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. libretexts.org

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. researchgate.net This reaction leads to the formation of a new carbon-carbon double bond. A wide range of aromatic aldehydes can participate in this reaction. researchgate.net

| Reaction Name | Reagents | Product Type |

| Wittig Reaction | Phosphonium ylide (R₃P=CR'₂) | Alkene |

| Knoevenagel Condensation | Active methylene compound (Z-CH₂-Z'), weak base | α,β-Unsaturated compound |

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions, although these reactions typically require harsh conditions or the presence of strong electron-withdrawing groups to activate the ring.

Nucleophilic Aromatic Substitution Reactions of Halogens

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile replaces a leaving group on an aromatic ring. libretexts.orglibretexts.orgyoutube.com For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. libretexts.orglibretexts.org

In the case of this compound, the aldehyde group acts as a moderately deactivating group for electrophilic aromatic substitution but can activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it.

| Position of Halogen | Relative Reactivity in SNAr | Reason |

| Fluorine (at C2) | Potentially more reactive | Higher electronegativity stabilizes the Meisenheimer intermediate through induction. stackexchange.comwyzant.com |

| Bromine (at C3) | Potentially less reactive | Less electronegative than fluorine, providing less stabilization for the intermediate. wyzant.com |

The outcome of a nucleophilic aromatic substitution reaction on this compound would depend on the specific nucleophile, reaction conditions, and the relative activation provided by the aldehyde group at the different positions.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Ullmann)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the halogenated nature of this compound makes it a suitable substrate for such transformations.

Suzuki Coupling:

General conditions for Suzuki-Miyaura couplings of aryl bromides are well-established and typically involve a palladium catalyst, a phosphine ligand, and a base in a suitable solvent. The specific conditions can be optimized to achieve high yields and purity of the desired biaryl product.

Ullmann Reaction:

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has evolved to include a variety of C-C and C-heteroatom bond-forming reactions. There is, however, a notable lack of specific studies in the accessible scientific literature detailing the Ullmann reaction of this compound for C-C bond formation. In a related context, a patent describes the reaction of this compound with ethyl thioglycolate in the presence of potassium carbonate in DMF at 80°C google.com. This reaction leads to the formation of a thioether, which is a nucleophilic aromatic substitution of the bromine atom, a transformation conceptually related to Ullmann-type condensations.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product Type | Reference |

|---|---|---|---|---|---|---|

| This compound | Ethyl thioglycolate | Potassium carbonate | N,N-dimethylformamide (DMF) | 80°C | Thioether | google.com |

Reactivity of the Methyl Group at the Aromatic Ring

The methyl group on the aromatic ring of this compound presents another site for functionalization, primarily through reactions at the benzylic position.

The benzylic position of toluene and its derivatives is susceptible to functionalization through various methods, including free-radical halogenation, oxidation, and metalation. For fluorinated toluenes, site-selective metalation can occur at either the aromatic or benzylic positions, depending on the reagents and reaction conditions. While no specific studies on the benzylic functionalization of this compound have been identified, general principles of benzylic reactivity can be applied.

For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN or light) is a common method to introduce a bromine atom at the benzylic position. This would convert the methyl group into a bromomethyl group, a versatile intermediate for further nucleophilic substitutions. Similarly, oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate or chromic acid, which would yield 3-bromo-2-fluoro-5-formylbenzoic acid. However, the presence of the aldehyde group in the starting material would likely also be oxidized under these conditions.

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic and steric effects of the existing substituents. In this compound, the directing effects of four different substituents must be considered:

Aldehyde group (-CHO): A meta-directing, deactivating group.

Fluorine atom (-F): An ortho, para-directing, deactivating group.

Bromine atom (-Br): An ortho, para-directing, deactivating group.

Methyl group (-CH₃): An ortho, para-directing, activating group.

The interplay of these directing effects determines the position of substitution for an incoming electrophile. The aldehyde group strongly deactivates the ring and directs incoming electrophiles to the meta positions (relative to the aldehyde). The halogens (F and Br) are deactivating but ortho, para-directing. The methyl group is activating and ortho, para-directing.

Given the substitution pattern of this compound, the potential sites for electrophilic attack are C4 and C6. The activating effect of the methyl group and the ortho, para-directing effects of the fluorine and bromine atoms would favor substitution at these positions. However, the strong deactivating and meta-directing effect of the aldehyde group would counteract this. Predicting the precise outcome without experimental data is challenging due to the competing directing effects. For example, in a nitration reaction, the incoming nitro group could potentially substitute at the C6 position, which is ortho to the activating methyl group and meta to the deactivating aldehyde group.

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -CHO | C1 | Deactivating | Meta |

| -F | C2 | Deactivating | Ortho, Para |

| -Br | C3 | Deactivating | Ortho, Para |

| -CH₃ | C5 | Activating | Ortho, Para |

It is important to note that the information on benzylic functionalization and electrophilic aromatic substitution is based on general principles of organic chemistry, as specific experimental studies on this compound in these areas are not available in the reviewed literature.

Applications of 3 Bromo 2 Fluoro 5 Methylbenzaldehyde in Advanced Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Molecules

The utility of 3-Bromo-2-fluoro-5-methylbenzaldehyde as a versatile building block stems from the distinct reactivity of its functional groups. The aldehyde group is a gateway for forming new carbon-carbon bonds through reactions like aldol condensations, Wittig reactions, and Grignard additions. The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental methods for constructing complex biaryl structures or introducing new carbon-based substituents.

The fluorine atom and methyl group also play crucial roles by modulating the electronic properties and steric environment of the molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. atomfair.com The combination of these groups in a single molecule allows for sequential and site-selective reactions, providing a strategic advantage in the synthesis of complex target molecules.

Table 1: Key Functional Groups and Their Synthetic Potential

| Functional Group | Common Reactions | Synthetic Outcome |

|---|---|---|

| Aldehyde (-CHO) | Nucleophilic Addition, Wittig Reaction, Reductive Amination | Chain extension, Alkene formation, Amine synthesis |

| Bromo (-Br) | Suzuki Coupling, Heck Coupling, Sonogashira Coupling | Biaryl formation, Vinyl group addition, Alkyne introduction |

| Fluoro (-F) | Nucleophilic Aromatic Substitution (under harsh conditions) | Introduction of other functional groups |

Precursor for Heterocyclic Compounds and Other Advanced Intermediates

Substituted benzaldehydes are foundational materials for the synthesis of a wide array of heterocyclic compounds. This compound is well-suited as a precursor for heterocycles that are integral to pharmaceuticals and other functional materials. atomfair.comsciepub.com

The aldehyde functional group can readily condense with various nucleophiles, such as amines, hydrazines, and hydroxylamines, to initiate cyclization reactions. For instance, reaction with a binucleophile like hydrazine can lead to the formation of pyrazole derivatives, while condensation with an aminothiol could yield thiazoles. The presence of the halogen substituents provides further opportunities for intramolecular cyclization via palladium-catalyzed reactions, leading to the formation of fused ring systems like benzofurans. sciepub.com

Furthermore, this compound serves as a precursor to other advanced intermediates. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, each opening up new avenues of synthetic transformations. The bromo group can be converted into an organolithium or Grignard reagent, enabling the introduction of a wide range of electrophiles.

Strategies for Multi-Step Total Synthesis Incorporating the Compound

In the context of multi-step total synthesis, a building block like this compound offers significant strategic advantages. Its multiple reaction handles allow for a convergent synthetic approach, where different fragments of a target molecule are synthesized separately and then combined.

A common strategy involves utilizing the bromine atom for a late-stage cross-coupling reaction to join the substituted phenyl ring to another complex molecular fragment. The aldehyde group might be used earlier in the synthesis to build a side chain or can be masked with a protecting group to be revealed for a later transformation.

Example Synthetic Strategy:

Initial Modification : The aldehyde group is converted into an alkene via a Wittig reaction.

Core Assembly : The bromo-substituted intermediate is then subjected to a Suzuki coupling reaction to link it to a boronic acid derivative, forming a complex biaryl system.

Final Functionalization : The newly installed alkene or other functional groups on the side chain are further elaborated to complete the synthesis of the target molecule.

This modular approach, enabled by the distinct reactivity of the functional groups on this compound, is highly efficient for constructing complex natural products and active pharmaceutical ingredients.

Contributions to Agrochemical Synthesis

Fluorinated and brominated organic compounds are of significant interest in the agrochemical industry. atomfair.comgoogle.com These halogen atoms can enhance the efficacy and metabolic stability of pesticides and herbicides. The specific substitution pattern of this compound makes it a promising starting material for novel agrochemicals.

The synthesis of new pesticides often involves the creation of complex heterocyclic or biaryl structures, for which this compound is an ideal precursor. google.com The introduction of the 3-bromo-2-fluoro-5-methylphenyl moiety can fine-tune the biological activity and physical properties of the resulting agrochemical, potentially leading to products with improved performance and better environmental profiles.

Potential in Material Science Applications, such as Functionalized Polymers and Coatings

The application of functionalized aromatic compounds extends into material science, particularly in the development of specialized polymers and coatings. While direct applications of this compound in this field are not yet widely documented, its structure suggests significant potential.

Functional polymers can be synthesized through the polymerization of monomers containing specific functional groups. mdpi.com The aldehyde group of this compound could be utilized in polymerization reactions or for grafting the molecule onto existing polymer backbones to impart specific properties. The presence of fluorine can enhance thermal stability and chemical resistance, making it a candidate for high-performance polymers. The bromo group offers a site for post-polymerization modification, allowing for the attachment of other functional moieties to create materials with tailored properties for applications such as advanced coatings, membranes, or electronic materials.

Role of 3 Bromo 2 Fluoro 5 Methylbenzaldehyde in Medicinal Chemistry Research

Design and Synthesis of Novel Therapeutic Agents

3-Bromo-2-fluoro-5-methylbenzaldehyde serves as a valuable starting material and intermediate in the synthesis of a range of complex molecules with potential therapeutic applications. The presence of three distinct functional handles—the aldehyde, the bromine atom, and the fluorine atom—allows for a variety of chemical transformations, making it a versatile scaffold for combinatorial chemistry and the generation of compound libraries.

The aldehyde group is a key functional group that can participate in a wide array of chemical reactions to build molecular complexity. It can be readily converted into other functional groups such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems which are common pharmacophores in many drug classes.

The bromine and fluorine atoms on the aromatic ring also play a crucial role in the design of new therapeutic agents. Halogen atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the introduction of a fluorine atom is a common strategy in medicinal chemistry to block metabolic oxidation and improve the pharmacokinetic profile of a drug candidate. nih.gov The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-carbon or carbon-heteroatom bonds, further diversifying the chemical space accessible from this starting material.

A notable example of its application is found in a patent for the synthesis of kinase inhibitors, where the derivative tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate is used as a key intermediate. googleapis.comgoogleapis.com This highlights the direct utility of the 3-bromo-2-fluoro-5-methylaniline (B2466890) core, readily derived from the parent aldehyde, in the construction of complex molecules targeting important biological pathways in diseases like cancer.

Exploration of Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of compounds derived from This compound is intrinsically linked to its unique substitution pattern. The interplay between the bromo, fluoro, and methyl groups on the phenyl ring can significantly influence the interaction of its derivatives with biological targets, a concept central to structure-activity relationship (SAR) studies. youtube.comyoutube.comdrugdesign.org

SAR studies on related series of compounds have demonstrated the importance of halogen substitution. For example, in a series of HIF-1 inhibitors, fluoro-substitution at the R2 position of the benzylidene moiety resulted in better inhibitory activity compared to bromo or chloro substitutions. nih.gov Conversely, in another part of the same molecule, a bromo-substituted derivative showed better activity than methyl-substituted ones. nih.gov This illustrates that the specific placement and nature of the halogen and alkyl groups are critical for optimizing biological activity.

The combination of these three substituents on the benzaldehyde (B42025) scaffold provides a unique electronic and steric profile that can be exploited in the design of targeted therapies. The aldehyde functionality itself allows for the introduction of various side chains and heterocyclic systems, which can then be systematically varied to probe the SAR of the resulting derivatives.

Intermediate in Active Pharmaceutical Ingredient (API) Development

The utility of This compound as a key intermediate in the development of active pharmaceutical ingredients (APIs) is underscored by its appearance in the patent literature. As previously mentioned, a United States patent describes the use of tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate , a direct derivative of the title compound, in the synthesis of novel kinase inhibitors. googleapis.comgoogleapis.com Kinase inhibitors are a major class of targeted cancer therapies, and the development of new and effective agents in this class is an area of intense research.

The synthesis of such complex APIs often involves a multi-step process, where the strategic use of well-defined building blocks is essential for achieving high yields and purity. The structural features of this compound make it an attractive starting material for such synthetic campaigns. Its aldehyde group can be readily transformed into an amine, which is then protected with a tert-butyloxycarbonyl (Boc) group to give the carbamate (B1207046) intermediate mentioned in the patent. This intermediate can then undergo further chemical modifications, such as cross-coupling reactions at the bromine position, to build the final API.

The availability of this versatile intermediate facilitates the exploration of a wider range of chemical structures, enabling medicinal chemists to fine-tune the properties of the final drug candidate to optimize its efficacy and safety profile.

Investigational Studies on Anticancer Properties of Derivatives

While direct studies on the anticancer properties of derivatives of This compound are limited, research on structurally related bromophenol derivatives provides compelling evidence for the potential of this class of compounds in cancer therapy. nih.govmdpi.comnih.gov Bromophenols, which are natural products found in marine algae, have been shown to possess a range of biological activities, including significant anticancer effects. nih.gov

A series of synthesized bromophenol hybrids with nitrogen-containing heterocyclic moieties exhibited significant inhibitory activity against a panel of human cancer cell lines. nih.gov These findings suggest that the bromo- and phenol- (or its synthetic equivalent) containing scaffold can serve as a promising template for the design of new anticancer agents. The aldehyde functionality of this compound provides a convenient entry point for the synthesis of such hybrid molecules.

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer activity of bromophenol derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govmdpi.comresearchgate.net For instance, a novel bromophenol derivative, BOS-102, was found to induce G0/G1 cell cycle arrest in human lung cancer cells by targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4). mdpi.com Furthermore, this compound induced apoptosis through the generation of reactive oxygen species (ROS), which in turn modulated key signaling pathways. mdpi.com

Another study on bromophenol hybrids demonstrated that the promising candidate compound 17a could induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in A549 lung cancer cells. nih.gov The mechanism involved the generation of ROS, DNA fragmentation, and the modulation of apoptosis-related proteins such as Bcl-2, caspase-3, and PARP. nih.gov These studies highlight a common mechanistic theme for bromophenol derivatives, suggesting that derivatives of this compound could potentially exert their anticancer effects through similar pathways.

Table 1: Anticancer Activity of Selected Bromophenol Derivatives

| Compound | Cancer Cell Line | Activity | Mechanism of Action | Reference |

| BOS-102 | A549 (Lung) | Induces G0/G1 cell cycle arrest and apoptosis | ROS-mediated PI3K/Akt and MAPK signaling pathway modulation | mdpi.com |

| Compound 17a | A549 (Lung) | Induces G0/G1 cell cycle arrest and apoptosis | ROS-mediated apoptotic pathway, Bcl-2 downregulation, Caspase-3/PARP activation | nih.gov |

| Acetylated Bromophenol 4b-4 | K562 (Leukemia) | Inhibits viability and induces apoptosis | Not specified | nih.gov |

Research on Antimicrobial Efficacy of Analogues and Derivatives

The structural features of This compound also suggest its potential as a scaffold for the development of novel antimicrobial agents. The presence of fluorine is a well-established strategy in the design of antibacterial drugs, with fluoroquinolones being a prominent example. nih.gov

Research on fluorinated chitosan (B1678972) derivatives has shown that the introduction of fluorine can enhance the antimicrobial activity of the polymer. nih.gov These derivatives displayed rapid bactericidal properties against both Gram-positive and Gram-negative bacteria. nih.gov The proposed mechanism involves the interaction of the positively charged polymer with the negatively charged bacterial cell membrane, leading to leakage of intracellular components and cell death. nih.gov

Furthermore, studies on benzaldehyde derivatives have demonstrated their broad-spectrum inhibitory effects as bactericides and fungicides. nih.gov The mechanism of action for hydroxybenzaldehydes is thought to involve interaction with the cell surface, leading to the disintegration of the cell membrane and coagulation of cytoplasmic constituents. nih.gov

These findings suggest that derivatives of this compound, which combine the beneficial properties of both fluorine and the benzaldehyde moiety, could be promising candidates for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Fluorinated and Benzaldehyde Derivatives

| Compound/Derivative | Microorganism(s) | Activity | Potential Mechanism | Reference |

| Fluorinated Quaternary Chitosan | S. aureus, E. coli, P. aeruginosa | Bactericidal | Alteration of bacterial membrane permeability | nih.gov |

| Benzaldehyde immobilized on Polyacrylonitrile | S. aureus, P. aeruginosa, E. coli, S. typhi, Fungi | Growth inhibition | Disintegration of cell membrane, coagulation of cytoplasm | nih.gov |

Interaction Studies with Biological Targets (e.g., Enzymes, Receptors)

The therapeutic effects of drugs are mediated by their interaction with specific biological targets, such as enzymes and receptors. The structural characteristics of derivatives of This compound make them amenable to forming specific and potent interactions with such targets.

As mentioned earlier, a patent utilizing a derivative of the title compound is directed towards kinase inhibitors. googleapis.comgoogleapis.com Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The design of kinase inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the enzyme, and the specific substitutions on the aromatic ring of the inhibitor are critical for achieving high affinity and selectivity. The bromo, fluoro, and methyl groups of this compound can contribute to these interactions through a combination of steric, hydrophobic, and electrostatic effects.

In a broader context, bromophenol derivatives have been shown to modulate the activity of various proteins involved in cell signaling pathways. The bromophenol derivative BOS-102, for instance, was found to deactivate the PI3K/Akt pathway and activate the MAPK signaling pathway. mdpi.com Another study on bromophenol hybrids suggested that their anticancer activity was mediated through the ROS-mediated apoptotic pathway, which involves the modulation of proteins like Bcl-2 and caspases. nih.gov These studies highlight the ability of this class of compounds to interact with and modulate the function of key biological targets.

Bioisosteric Replacements in Drug Discovery (e.g., Difluoromethylation)

Bioisosterism, the exchange of a functional group within a bioactive molecule for another with similar physical or chemical properties, is a cornerstone of modern drug design. nih.govcambridgemedchemconsulting.com This strategy aims to improve a compound's potency, selectivity, pharmacokinetic properties, and metabolic stability, or to reduce its toxicity. nih.govinformahealthcare.com The introduction of fluorine-containing groups is a particularly powerful tactic in this regard, owing to the unique electronic properties and the strength of the carbon-fluorine bond. nih.gov

A prominent example of a fluorine-containing bioisostere is the difluoromethyl group (-CF2H). It is often considered a "lipophilic hydrogen bond donor" and can serve as a surrogate for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. princeton.eduacs.org The replacement of these polar functional groups with a difluoromethyl group can lead to improved metabolic stability and cell membrane permeability, which are critical attributes for drug candidates. informahealthcare.comnih.gov

While direct research explicitly detailing the use of this compound in difluoromethylation for bioisosteric replacement is not extensively documented in publicly available literature, its structure is emblematic of precursors used in such synthetic strategies. The aldehyde functionality provides a reactive handle for transformation into a difluoromethyl group. Various synthetic methods have been developed for the difluoromethylation of aldehydes, often involving reagents that can deliver a difluoromethyl nucleophile or radical. princeton.edu

The inherent substitution pattern of this compound—a bromine atom, a fluorine atom, and a methyl group on the phenyl ring—offers medicinal chemists a scaffold with multiple points for diversification and for fine-tuning the electronic and steric properties of a potential drug molecule. The bromine atom, for instance, can be utilized in cross-coupling reactions to introduce a wide array of other functional groups, further expanding the chemical space for optimization.

The strategic placement of the fluorine atom ortho to the aldehyde can influence the reactivity of the aldehyde and the conformation of the resulting molecule. In drug discovery, such subtle conformational effects can have a profound impact on the binding affinity of a ligand to its biological target. nih.gov

Computational and Spectroscopic Characterization of 3 Bromo 2 Fluoro 5 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms in 3-Bromo-2-fluoro-5-methylbenzaldehyde can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.

The two aromatic protons will appear as distinct signals in the aromatic region (7.0-8.0 ppm). The fluorine and bromine atoms, being electron-withdrawing, will deshield the adjacent protons, shifting their signals downfield. The methyl group, being electron-donating, will have a shielding effect. The coupling between the fluorine atom and the adjacent protons (H-F coupling) will result in further splitting of the signals.

The methyl group protons (-CH₃) are expected to appear as a singlet in the upfield region, likely between 2.2 and 2.6 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.8 - 10.2 | s | - |

| Ar-H | 7.5 - 7.8 | d | ~2-3 (⁴JHH) |

| Ar-H | 7.3 - 7.6 | dd | ~8-9 (³JHF), ~2-3 (⁴JHH) |

Note: The predicted data is based on the analysis of substituent effects on the benzaldehyde (B42025) scaffold. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the range of 185-195 ppm. The aromatic carbons will resonate between 110 and 160 ppm. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), and its chemical shift will be significantly influenced by the fluorine's high electronegativity. The carbon attached to the bromine atom will also be shifted downfield. The methyl carbon will appear at the most upfield region of the spectrum, typically between 15 and 25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 188 - 192 |

| C-F | 155 - 160 (d, ¹JCF ≈ 240-260 Hz) |

| C-Br | 115 - 120 |

| C-CHO | 135 - 140 |

| C-CH₃ | 140 - 145 |

| C-H | 130 - 135 |

| C-H | 125 - 130 |

Note: The predicted data is based on established substituent chemical shift effects. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify which aromatic protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This would be particularly useful for assigning the quaternary carbons (C-Br, C-F, C-CHO, and C-CH₃) by observing their correlations with the aldehydic, aromatic, and methyl protons.

Through the combined use of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the molecule and are excellent for identifying the presence of specific functional groups.

The IR and Raman spectra of this compound would be characterized by several key vibrational bands.

C=O Stretch: A strong absorption in the IR spectrum, and a moderately strong band in the Raman spectrum, is expected for the carbonyl (C=O) stretching vibration of the aldehyde group. This band typically appears in the region of 1680-1715 cm⁻¹. The conjugation of the aldehyde to the aromatic ring and the electronic effects of the substituents will influence the exact position of this band.

C-H Stretches: The aldehydic C-H stretch usually appears as two weak bands in the IR spectrum, one near 2820 cm⁻¹ and another near 2720 cm⁻¹. The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear between 2850 and 3000 cm⁻¹.

C-F and C-Br Stretches: The C-F stretching vibration typically gives a strong absorption in the IR spectrum in the range of 1000-1400 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Aromatic C=C Stretches: The benzene ring will exhibit characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| C=O | Stretch | 1690 - 1710 | Strong |

| Aldehyde C-H | Stretch | ~2820, ~2720 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Methyl C-H | Stretch | 2870 - 2980 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| C-F | Stretch | 1100 - 1250 | Strong |

Note: The predicted frequencies are based on typical ranges for these functional groups. The actual spectrum may show more complex patterns due to coupling of vibrations.

The orientation of the aldehyde group relative to the benzene ring is a key conformational feature. Due to steric hindrance from the ortho-substituents (bromine and fluorine), the aldehyde group may be twisted out of the plane of the benzene ring. This deviation from planarity can be investigated by analyzing the position and shape of the C=O stretching band in the IR and Raman spectra.

In the solid state, intermolecular interactions such as dipole-dipole forces and weak C-H···O or C-H···F hydrogen bonds may be present. These interactions can lead to shifts in the vibrational frequencies and changes in the band shapes compared to the gas or solution phase spectra. A detailed analysis of the spectra under different conditions (e.g., solid vs. solution) could provide insights into the nature and strength of these intermolecular forces.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, the mass spectrum would provide clear evidence of its elemental composition and the connectivity of its atoms.

The molecular ion peak (M⁺) would be expected to appear as a pair of peaks of nearly equal intensity, M and M+2, which is characteristic of a molecule containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. miamioh.edudocbrown.infodocbrown.info The exact mass of the molecular ion would be a crucial piece of data for confirming the molecular formula, C₈H₆BrFO.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways, typical for aromatic aldehydes and halogenated compounds. libretexts.org Common fragmentation patterns would include:

Loss of a hydrogen radical (H•): This would result in a fragment ion at [M-1]⁺.

Loss of the formyl radical (•CHO): This cleavage of the bond between the aromatic ring and the aldehyde group would produce a significant peak at [M-29]⁺. libretexts.org

Loss of a bromine atom (•Br): Cleavage of the C-Br bond would lead to a fragment at [M-79/81]⁺.

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen radical, the resulting ion can lose CO, leading to a fragment at [M-1-28]⁺.

A hypothetical fragmentation pattern is detailed in the table below.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Significance |

| [C₈H₆BrFO]⁺ | Molecular Ion | 216/218 | Confirms molecular weight and presence of Bromine |

| [C₈H₅BrFO]⁺ | Loss of H• | 215/217 | Common fragmentation for aldehydes |

| [C₇H₅BrF]⁺ | Loss of •CHO | 187/189 | Indicates an aldehyde functional group |

| [C₈H₆FO]⁺ | Loss of •Br | 137 | Indicates a bromo-substituent |

| [C₇H₅BrF-CO]⁺ | Loss of CO after H• loss | 159/161 | Secondary fragmentation |

This table represents a hypothetical fragmentation pattern based on known principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands corresponding to n → π* and π → π* transitions. nih.gov

The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons from the π bonding orbitals of the benzene ring and the carbonyl group to the corresponding antibonding π* orbitals. The substitution on the benzene ring, including the bromo, fluoro, and methyl groups, would be expected to cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzaldehyde.

The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to the antibonding π* orbital. This transition is typically of lower intensity than the π → π* transitions and appears at a longer wavelength. The solvent used for the analysis can influence the position of this absorption band.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and geometry of molecules. nih.govresearchgate.net These calculations provide valuable insights that complement experimental data. For this compound, DFT calculations, often using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to predict its properties. nih.gov

A key aspect of DFT calculations is the optimization of the molecular geometry to find the lowest energy conformation. nih.gov This provides detailed information on bond lengths, bond angles, and dihedral angles. For this compound, the geometry would be expected to be largely planar, with the aldehyde group possibly exhibiting a slight twist relative to the benzene ring.

Once the geometry is optimized, vibrational frequencies can be calculated. These can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Key predicted vibrational frequencies would include:

The C=O stretching frequency of the aldehyde group.

The aromatic C-H stretching frequencies.

The C-Br and C-F stretching frequencies.

The stretching and bending modes of the methyl group.

The table below shows representative bond lengths and vibrational frequencies for a similar molecule, 5-Bromo-2-Hydroxybenzaldehyde, as determined by DFT calculations, to illustrate the type of data obtained.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | |

| C=O | ~1.22 |

| C-Br | ~1.91 |

| Vibrational Frequency (cm⁻¹) | |

| C=O stretch | ~1650-1700 |

| Aromatic C-H stretch | ~3000-3100 |

Data is illustrative for a similar compound, 5-Bromo-2-Hydroxybenzaldehyde, and not the specific title compound. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals, which are crucial for understanding the chemical reactivity of a molecule. researchgate.netresearchgate.net The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. miamioh.edu For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO is likely to be concentrated on the carbonyl group and the aromatic ring.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.comresearchgate.netuni-muenchen.deresearchgate.net It is used to predict the reactive sites for electrophilic and nucleophilic attack. The MEP map is colored to indicate different electrostatic potential values:

Red: Regions of most negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, which are susceptible to nucleophilic attack.

Green: Regions of neutral electrostatic potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. Regions of positive potential (blue) would likely be found around the hydrogen atom of the aldehyde group and the hydrogen atoms of the benzene ring.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and to simulate their UV-Vis spectra. nih.gov By applying TD-DFT to the optimized ground-state geometry of this compound, it is possible to calculate the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The results of TD-DFT calculations can be used to assign the bands observed in the experimental UV-Vis spectrum to specific electronic transitions, such as the n → π* and π → π* transitions. This provides a detailed understanding of the electronic structure of the molecule and how it interacts with light.

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions

A Natural Bonding Orbital (NBO) analysis for the specific compound this compound is not available in the public domain. This type of analysis is a highly specific computational method that requires dedicated quantum chemical calculations to be performed on the molecule.

General principles of NBO analysis can be described, but detailed research findings, including data tables on hyperconjugative interactions and stabilization energies for this particular compound, are absent from the reviewed literature. Such an analysis would provide valuable insight into the molecule's electronic structure, including the stabilizing effects of intramolecular interactions. These interactions, often referred to as delocalization corrections to the idealized Lewis structure, are critical for a comprehensive understanding of the molecule's stability and reactivity. uni-muenchen.de

NBO analysis examines the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis type orbitals. The energetic significance of these interactions is typically evaluated using second-order perturbation theory. uni-muenchen.de For a molecule like this compound, this would involve analyzing potential hyperconjugative interactions, such as those involving the lone pairs of the bromine, fluorine, and oxygen atoms, as well as the π-orbitals of the benzene ring and the carbonyl group.

Studies on other substituted benzaldehydes and related molecules have demonstrated the utility of NBO analysis in understanding their structure and stability. For instance, research on substituted benzaldehydes has highlighted the role of various intermolecular forces, but a detailed intramolecular NBO analysis for this compound is not provided in these studies. rsc.orgrsc.org Similarly, computational studies on other halogenated organic compounds have successfully used NBO analysis to elucidate the nature of hyperconjugative interactions involving carbon-halogen bonds. nih.gov A theoretical study on substituted naphthalenes also showcases how NBO analysis can be used to understand intramolecular hydrogen and chalcogen bonds. nih.gov

Without a dedicated computational study on this compound, any specific data regarding donor-acceptor orbitals and their stabilization energies would be speculative. The generation of accurate and scientifically valid data for this section requires that such a study be performed.

Emerging Research Directions and Future Prospects of 3 Bromo 2 Fluoro 5 Methylbenzaldehyde

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted benzaldehydes like 3-Bromo-2-fluoro-5-methylbenzaldehyde often involves multi-step processes that can generate significant waste. The principles of green chemistry are driving research towards more environmentally benign and efficient synthetic methods. acs.org Future efforts in the synthesis of this compound are likely to focus on several key areas:

One-Pot Syntheses: Developing tandem or one-pot reactions that combine multiple synthetic steps without the need for isolating intermediates can significantly reduce solvent usage, energy consumption, and waste generation. researchgate.netchemicalbook.com Methodologies such as a two-step, one-pot reduction/cross-coupling procedure, which utilizes a stable aluminum hemiaminal as an intermediate, could be adapted for the synthesis of this and similar substituted benzaldehydes. researchgate.netacs.org

Catalytic Approaches: The use of catalysts, particularly those that are reusable and operate under mild conditions, is a cornerstone of green chemistry. youtube.com For the synthesis of related bromo- and fluoro-substituted benzaldehydes, Lewis acid catalysis has been employed. google.com Future research could explore novel and more sustainable catalysts, such as protic ionic liquids or solid-supported catalysts, for the selective halogenation and formylation steps required to produce this compound. rsc.orgrasayanjournal.co.in

Alternative Reagents and Solvents: Moving away from hazardous reagents and volatile organic solvents is a critical aspect of sustainable synthesis. Research into using greener brominating agents and exploring reactions in aqueous media or other environmentally friendly solvents will be crucial. acs.org

A comparison of potential synthetic strategies is presented in the table below, highlighting the move towards more sustainable practices.

| Synthetic Strategy | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Sustainable Approach |

| Number of Steps | Often multi-step with isolation of intermediates | One-pot or tandem reactions | Reduced waste, time, and energy consumption |

| Catalysis | Stoichiometric and often harsh Lewis acids | Recyclable catalysts (e.g., solid acids, ionic liquids) | Catalyst can be recovered and reused, milder reaction conditions |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, bio-based solvents | Reduced environmental impact and health hazards |

| Atom Economy | Can be low due to byproducts | High, with minimal byproduct formation | More efficient use of raw materials |

Exploration of Novel Reactivity and Catalytic Applications

The unique substitution pattern of this compound offers a rich landscape for exploring novel chemical reactions and potential catalytic applications. The interplay of the electron-withdrawing fluorine and bromine atoms with the electron-donating methyl group, all in proximity to the reactive aldehyde, can lead to unique reactivity.

Future research may focus on:

Cross-Coupling Reactions: The bromine atom provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 3-position, leading to a diverse library of derivatives. A one-pot reduction/cross-coupling procedure has been shown to be effective for meta-bromo substituted Weinreb amides, suggesting its potential applicability to this compound. acs.org

Directed Metalation: The fluorine and aldehyde groups can potentially direct ortho-lithiation, enabling functionalization at specific positions on the aromatic ring. This strategy could provide access to even more complex and highly substituted benzaldehyde (B42025) derivatives.

Catalyst Development: While the compound itself is more likely to be a substrate, its derivatives could serve as ligands for metal catalysts. The electronic properties of the substituted phenyl ring could be tuned to influence the activity and selectivity of a catalytic metal center. For instance, Schiff base complexes derived from similar substituted salicylaldehydes are used in metal coordination chemistry. nih.gov

Expansion of Applications in Pharmaceutical Lead Optimization

Substituted benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceutical compounds. rasayanjournal.co.in The specific structure of this compound has already been identified as a key building block in the development of novel therapeutic agents.

Patents reveal its use in the synthesis of:

Xanthine (B1682287) Oxidase Inhibitors: This compound is a key intermediate in the preparation of carboxy-substituted (hetero)aromatic ring derivatives that act as xanthine oxidase inhibitors. rsc.orgnih.gov These inhibitors are used in the treatment of diseases associated with high levels of uric acid, such as gout.

QPCTL and QPCT Inhibitors: this compound is used in the synthesis of compounds that inhibit glutaminyl-peptide cyclotransferase-like (QPCTL) and glutaminyl-peptide cyclotransferase (QPCT). These inhibitors have potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory or autoimmune diseases.

The fluorine atom in the molecule is of particular interest in medicinal chemistry. The introduction of fluorine can significantly enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. youtube.com The bromo and methyl groups offer further points for modification to fine-tune the pharmacological properties of lead compounds. Future research will likely involve the synthesis of a broader range of derivatives of this compound to explore their structure-activity relationships (SAR) for various biological targets.

| Therapeutic Target | Role of this compound | Potential Disease Application |

| Xanthine Oxidase | Intermediate for inhibitor synthesis rsc.orgnih.gov | Gout, Hyperuricemia |

| QPCTL and QPCT | Intermediate for inhibitor synthesis | Cancer, Neurodegenerative diseases |

Integration into Advanced Materials Science and Nanotechnology

The unique electronic and structural properties of fluorinated aromatic compounds suggest potential applications for this compound and its derivatives in materials science and nanotechnology. researchgate.net

Potential future research directions include:

Organic Light-Emitting Diodes (OLEDs): Fluorinated and boron-containing organic materials are of significant interest for use in OLEDs due to their potential for high quantum efficiency and stability. researchgate.netrsc.org Derivatives of this compound could be explored as building blocks for new emitter or host materials in OLED devices.

Liquid Crystals: The introduction of fluorine atoms can have a profound impact on the mesomorphic properties of molecules. The rigid core of the benzaldehyde, combined with the potential for derivatization, makes it a candidate for the synthesis of novel liquid crystalline materials.

Functional Polymers: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This compound could be incorporated into polymer structures to impart specific functionalities.

Nanoparticle Functionalization: The aldehyde group provides a reactive handle for covalently attaching these molecules to the surface of nanoparticles, thereby modifying their properties for applications in sensing, catalysis, or drug delivery.

Synergistic Approaches with Computational Chemistry for Predictive Design

Computational chemistry is an increasingly powerful tool in both drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. nih.govdrug-dev.com For a molecule like this compound, computational methods can be synergistically applied with experimental work in several ways:

Predicting Reactivity and Spectra: Quantum mechanical calculations can be used to predict the reactivity of the molecule, guiding the development of new synthetic routes and the exploration of its chemical behavior. materialsciencejournal.org Computational models can also predict spectroscopic properties, aiding in the characterization of new derivatives.

Drug Design and Docking Studies: In pharmaceutical research, computational docking can be used to predict how derivatives of this compound will bind to target proteins. youtube.comyoutube.com This allows for the prioritization of synthetic targets and the rational design of more potent and selective inhibitors.

Materials Property Prediction: Computational simulations can be used to predict the electronic and photophysical properties of derivatives, guiding the design of new materials for applications such as OLEDs. researchgate.net

QSAR/QSPR Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed for a series of derivatives to correlate their structural features with their biological activity or material properties. researchgate.net

The integration of computational predictions with experimental validation will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2-fluoro-5-methylbenzaldehyde, and how are reaction conditions optimized?

A common method involves sequential halogenation and formylation. For example:

Bromination : Start with a pre-functionalized precursor (e.g., 5-methylsalicylaldehyde derivative). Bromination at the meta position can be achieved using NBS or Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .

Fluorination : Introduce fluorine via nucleophilic aromatic substitution (e.g., using KF or CsF under microwave-assisted conditions) or via Balz-Schiemann reaction .

Formylation : Apply the Vilsmeier–Haack reaction (POCl₃/DMF) to introduce the aldehyde group.

Optimization : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation. Reaction temperatures (typically 0–80°C) and stoichiometric ratios are adjusted based on TLC/HPLC monitoring .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., aldehyde proton at ~10 ppm, aromatic splitting patterns) .

- FTIR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and C-Br/F vibrations .

- HPLC : Quantify purity (>98% for synthetic batches) .

- X-ray Crystallography : Resolve steric effects of the methyl and halogen substituents (if crystalline) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert gas (argon) at 2–8°C to prevent aldehyde oxidation and bromine dissociation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential lachrymatory effects of aldehydes and halogenated aromatics .